molecular formula C15H12Cl2FNO3S B2950921 Ethyl 5-chloro-2-[(2-chloroacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 304684-14-8

Ethyl 5-chloro-2-[(2-chloroacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B2950921
CAS No.: 304684-14-8
M. Wt: 376.22
InChI Key: KBRHGZFLEROINL-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-[(2-chloroacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate (CAS: 457621-54-4) is a substituted thiophene derivative characterized by a multi-functionalized aromatic core. Its structure includes:

  • 2-[(2-Chloroacetyl)amino group: Introduces reactive electrophilic character, enabling covalent interactions in biological systems .
  • 4-(4-Fluorophenyl) moiety: Contributes to lipophilicity and π-π stacking interactions, common in pharmacologically active compounds .
  • Ethyl ester at position 3: Modifies solubility and serves as a prodrug feature for controlled hydrolysis .

Properties

IUPAC Name

ethyl 5-chloro-2-[(2-chloroacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2FNO3S/c1-2-22-15(21)12-11(8-3-5-9(18)6-4-8)13(17)23-14(12)19-10(20)7-16/h3-6H,2,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRHGZFLEROINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)Cl)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-chloro-2-[(2-chloroacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate (commonly referred to as compound 1) is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of compound 1, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Compound 1 has the following molecular formula: C15H12Cl2FNO3SC_{15}H_{12}Cl_{2}FNO_{3}S with a molecular weight of 376.22 g/mol. The structural features include:

  • A thiophene ring , which is known for its role in various pharmacological activities.
  • A chlorine substituent at the 5-position, which may enhance biological activity through electronic effects.
  • A fluorine atom at the para position of the phenyl ring, potentially increasing lipophilicity and affecting receptor interactions.

Table 1: Structural Characteristics of Compound 1

PropertyValue
Molecular FormulaC15H12Cl2FNO3S
Molecular Weight376.22 g/mol
Purity≥ 95%

Antimicrobial Activity

Research indicates that compounds with thiophene moieties exhibit significant antimicrobial properties. Compound 1 has been evaluated for its antibacterial and antifungal activities against various pathogens. Studies have shown that modifications in the thiophene structure can lead to enhanced antimicrobial efficacy.

  • Case Study : In vitro tests demonstrated that compound 1 exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antitumor Activity

The potential of compound 1 as an anticancer agent has been investigated due to its structural similarity to other known antitumor compounds. The presence of electron-withdrawing groups such as chlorine and fluorine is believed to contribute to its cytotoxic effects.

  • Research Findings : In a study involving human cancer cell lines, compound 1 showed significant cytotoxicity with IC50 values lower than those of conventional chemotherapeutics . The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Compounds similar to compound 1 have been reported to exhibit anti-inflammatory properties.

  • Mechanism : It is hypothesized that compound 1 may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacteria
AntitumorCytotoxic in cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Future Directions

The ongoing research into compound 1 suggests a promising future in drug development. Further studies are needed to:

  • Investigate Mechanisms : Detailed mechanistic studies using molecular dynamics simulations could elucidate how compound 1 interacts at the cellular level.
  • In Vivo Studies : Animal models will provide insight into the pharmacokinetics and therapeutic efficacy of compound 1.
  • Structure-Activity Relationship (SAR) : Exploring variations in the chemical structure may lead to more potent derivatives.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups: The target’s 5-Cl and 2-chloroacetyl groups enhance electrophilicity compared to amino or cyanoacetyl analogues, favoring covalent target engagement .

Aromatic Substituents : The 4-fluorophenyl group in the target offers a balance of lipophilicity and polarity, whereas phenyl or chlorophenyl substituents in analogues may reduce metabolic stability .

Ester Flexibility : Ethyl esters are retained across analogues, suggesting a shared strategy for modulating bioavailability .

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